8-methyl-2-(2-methylphenyl)quinoline
Overview
Description
8-methyl-2-(2-methylphenyl)quinoline is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.120449483 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anti-Inflammatory Properties
8-Methyl-2-(2-Methylphenyl)Quinoline and its derivatives have been investigated for their antibacterial and anti-inflammatory activities. The synthesis of specific derivatives like 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines demonstrated significant antibacterial and anti-inflammatory properties (Adaboina Srilekha et al., 2022).
Synthetic Routes and Chemical Structures
The compound and its derivatives have been a subject of interest in chemical synthesis. Research on synthetic routes to quinoline derivatives, including the efficient processes for large-scale preparations, has been documented. These include strategies like facile cyclisation and unusual Reformatsky reactions (R. J. Atkins et al., 1997).
Supramolecular Aggregation
Studies on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines reveal insights into molecular interactions and structures. This research provides a deeper understanding of how molecular modifications can affect physical properties and interactions (J. Portilla et al., 2005).
Reactivity and Coordination Complexes
Research into the reactivity of molecules like 8-(dimesitylboryl)quinoline has expanded the understanding of hydrolysis processes, the formation of coordination complexes with metals such as Cu, Ag, and Pd, and the implications for chemical reactions and bonding (J. Son et al., 2010).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of compounds containing quinoline derivatives have shed light on the steric requirements and coordination geometries in chemical structures, influencing the understanding of molecular design and synthesis (Masatoshi Mori et al., 2021).
Novel Azo Dyes and Biological Activity
The synthesis of novel azo dyes derived from quinoline derivatives and their evaluation for antibacterial activity demonstrate the compound's potential in developing new materials with biological applications (E. M. Rufchahi et al., 2013).
Organoplatinum and Palladium Complexes
The compound has been used in the study of organoplatinum(IV) and palladium(IV) complexes, contributing to the understanding of intramolecular coordination systems and the potential applications in catalysis and material science (A. Canty et al., 1999).
Labeling and Molecular Imaging
Research involving the labeling of quinoline derivatives for potential use in molecular imaging, particularly in the visualization of peripheral benzodiazepine receptors, highlights the compound's utility in biomedical imaging and diagnostics (M. Matarrese et al., 2001).
Properties
IUPAC Name |
8-methyl-2-(2-methylphenyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-6-3-4-9-15(12)16-11-10-14-8-5-7-13(2)17(14)18-16/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMKVRALQUJRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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